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The precise localization of proteins within a cell is fundamental to maintaining cellular function
and homeostasis. This intricate process is governed by specific amino acid sequences within
proteins, known as targeting signals, which act as molecular "zip codes," directing their cargo
to the correct subcellular destination. Among these, the dipeptide sequence Ser-Leu (SL)
emerges as a critical component, most notably as the C-terminal anchor of the canonical
Peroxisomal Targeting Signal 1 (PTS1). This technical guide provides a comprehensive
overview of the Ser-Leu motif's role in protein targeting, with a primary focus on its well-
established function in peroxisomal import. We will delve into the molecular mechanisms of its
recognition, the quantitative aspects of its interactions, and detailed experimental protocols for
its study. Furthermore, we will explore the presence and potential roles of Ser-Leu sequences
in other protein targeting pathways.

The Ser-Leu Sequence in Peroxisomal Targeting
Signal 1 (PTS1)

The most well-characterized role of the Ser-Leu sequence is as the terminal dipeptide of the
canonical Type 1 Peroxisomal Targeting Signal (PTS1). This signal is typically a C-terminal
tripeptide with the consensus sequence -Ser-Lys-Leu-COO- (-SKL)[1][2][3]. The discovery that
the C-terminal SKL tripeptide is sufficient to direct proteins to the peroxisome was a landmark
in understanding organelle biogenesis[1][2].
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The PTS1 Receptor: PEX5

The cytosolic receptor that recognizes the PTS1 signal is PEX5[2][4]. PEX5 is a cycling
receptor that binds to PTS1-containing proteins in the cytoplasm and transports them to the
peroxisomal membrane[2][5]. The C-terminal half of PEX5 contains a series of tetratricopeptide
repeats (TPRs) that form a binding pocket for the PTS1 signal[4][6]. The interaction between
the PEX5 TPR domain and the PTS1 signal is a critical step in the import of most peroxisomal
matrix proteins[7][8]. Dysfunction of the PEX5 receptor or mutations in the PTS1 signal can
lead to severe and often fatal peroxisomal biogenesis disorders (PBDs), such as Zellweger
syndrome[9][10].

Structural Basis of PEX5-PTS1 Interaction

The crystal structure of the human PEX5 TPR domain in complex with a PTS1-containing
peptide has revealed the molecular basis for this specific recognition[4][6]. The C-terminal
carboxylate group of the PTS1 peptide forms a network of hydrogen bonds with conserved
asparagine and arginine residues within the PEX5 binding pocket. The side chains of the Ser,
Lys, and Leu residues fit into specific sub-pockets, with the leucine side chain making
extensive hydrophobic contacts, thereby anchoring the C-terminus of the cargo protein[4]. The
serine at the -3 position and the lysine at the -2 position also contribute to the binding affinity
and specificity through hydrogen bonds and electrostatic interactions[4].

Quantitative Analysis of PEX5-PTS1 Binding

The affinity of the PEX5 receptor for various PTS1 sequences has been quantified using
techniques such as fluorescence polarization and isothermal titration calorimetry. These studies
have demonstrated that while the canonical -SKL motif provides strong binding, variations in
this sequence are tolerated to different extents. The binding affinity is a key determinant of the
efficiency of protein import into peroxisomes[10][11].

Binding Affinities of PEX5 for PTS1 Variants

The following table summarizes the dissociation constants (Kd) for the interaction of the human
PEX5 C-terminal domain (PEX5-C) with various PTS1-containing peptides. These values
highlight the importance of the Ser-Leu motif and the influence of neighboring residues.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10957506/
https://www.creative-proteomics.com/resource/protocols-for-the-yeast-two-hybrid-system-for-detecting-interacting-proteins.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957506/
https://www.researchgate.net/figure/Model-of-PTS1-protein-import-showing-Pex5p-shuttling-between-the-cytosol-and-peroxisome_fig3_11649077
https://www.creative-proteomics.com/resource/protocols-for-the-yeast-two-hybrid-system-for-detecting-interacting-proteins.htm
https://www.rcsb.org/structure/8OS1
https://www.researchgate.net/figure/Fluorescence-polarization-FP-based-PEX5-cargo-interaction-assay-a-PTS1-10nM-6-FAM_fig2_363084045
https://pubmed.ncbi.nlm.nih.gov/10660573/
https://pubmed.ncbi.nlm.nih.gov/11161709/
https://pubmed.ncbi.nlm.nih.gov/17399738/
https://www.creative-proteomics.com/resource/protocols-for-the-yeast-two-hybrid-system-for-detecting-interacting-proteins.htm
https://www.rcsb.org/structure/8OS1
https://www.creative-proteomics.com/resource/protocols-for-the-yeast-two-hybrid-system-for-detecting-interacting-proteins.htm
https://www.creative-proteomics.com/resource/protocols-for-the-yeast-two-hybrid-system-for-detecting-interacting-proteins.htm
https://pubmed.ncbi.nlm.nih.gov/17399738/
https://pubmed.ncbi.nlm.nih.gov/12578380/
https://www.benchchem.com/product/b3277826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3277826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

PTS1 Peptide Dissociation
Method Reference
Sequence Constant (Kd)
Fluorescence
YQSKL 200 £ 40 nM o [12][13]
Polarization
Fluorescence
RHYLKPLQSKL 1.4+0.4nM o [12]
Polarization
Fluorescence
YKGGKSKL ~10 nM o [12]
Polarization
Fluorescence
YQANL 3600 + 400 nM o [12]
Polarization
Higher affinity than Fluorescence
YKANL o [12]
YQANL Polarization
Higher affinity than Fluorescence
YEKANL o [12]
YQANL Polarization
Higher affinity than Fluorescence
YREKANL o [12]
YQANL Polarization
Higher affinity than Fluorescence
YAREKANL o [12]
YQANL Polarization

Table 1: Binding affinities of human PEX5-C for various PTS1 peptides. The data illustrates the
high affinity for the canonical SKL motif and the modulatory effects of upstream residues.

Signaling Pathways and Experimental Workflows

The import of PTS1-containing proteins into the peroxisome is a multi-step process involving
several proteins known as peroxins (PEXs). The general pathway and common experimental
workflows to study this process are depicted below.

PTS1-Mediated Peroxisomal Import Pathway
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Caption: PTS1-mediated protein import into the peroxisome.

Experimental Workflow: In Vitro Peroxisomal Import
Assay
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Caption: Workflow for an in vitro peroxisomal protein import assay.

Experimental Workflow: Yeast Two-Hybrid Assay
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Caption: Workflow for a yeast two-hybrid protein interaction assay.

Detailed Experimental Protocols
In Vitro Peroxisomal Protein Import Assay
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This protocol is adapted from established methods for quantifying peroxisomal protein import[9]
[14][15].

Objective: To quantitatively measure the import of a PTS1-containing protein into isolated
peroxisomes or semi-permeabilized cells.

Materials:

Reporter Protein: Biotinylated luciferase or a 35S-methionine labeled protein containing a C-
terminal PTS1 (e.g., -SKL).

e Cells: Human A431 cells or fibroblasts.

» Buffers: Import buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 5 mM MgClI2, 1
mM DTT), Wash buffer (Import buffer without ATP and cytosol).

o Reagents: ATP, GTP, creatine phosphate, creatine kinase, digitonin (for cell
permeabilization), Proteinase K, phenylmethylsulfonyl fluoride (PMSF), cytosol extract (e.g.,
from rabbit reticulocytes or cultured cells).

o Detection: Streptavidin-HRP and colorimetric substrate (for biotinylated reporter) or SDS-
PAGE and autoradiography equipment (for radiolabeled reporter).

Procedure:

o Preparation of Semi-Intact Cells: a. Grow cells to near confluency. b. Harvest cells and wash
with ice-cold PBS. c. Resuspend cells in a hypotonic buffer and permeabilize with a low
concentration of digitonin. d. Wash the now semi-permeabilized cells to remove cytosolic
components.

« In Vitro Import Reaction: a. Set up the import reaction mixture containing semi-permeabilized
cells, import buffer, an ATP-regenerating system (ATP, creatine phosphate, creatine kinase),
GTP, and cytosol extract. b. Add the biotinylated or radiolabeled reporter protein to initiate
the import reaction. c. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60
minutes). A control reaction should be kept on ice.
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» Post-Import Protease Treatment: a. Terminate the import reaction by placing the tubes on
ice. b. Add Proteinase K to each tube to digest any reporter protein that was not imported
into the peroxisomes. c. Incubate on ice for 15-30 minutes. d. Inactivate the protease by
adding PMSF.

« |solation of Peroxisomes and Detection: a. Pellet the peroxisomes (and cells) by
centrifugation. b. Wash the pellet with wash buffer. c. Lyse the cells/peroxisomes to release
the imported protein. d. For biotinylated reporters, perform an ELISA or a Western blot using
streptavidin-HRP for detection. e. For radiolabeled reporters, separate the proteins by SDS-
PAGE and visualize the imported protein by autoradiography.

Yeast Two-Hybrid (Y2H) Assay for PEX5-PTS1
Interaction

This protocol outlines the general steps for a yeast two-hybrid screen to identify or confirm
protein-protein interactions[4][16][17].

Obijective: To detect the interaction between PEXS5 (bait) and a PTS1-containing protein (prey).
Materials:

e Yeast Strains:Saccharomyces cerevisiae strains of opposite mating types (e.g., MATa and
MATa) containing different reporter genes (e.g., HIS3, ADEZ2, lacZ) under the control of a
GAL4-responsive promoter.

e Vectors: A bait vector with a DNA-binding domain (DBD) fusion (e.g., pGBKT7) and a prey
vector with an activation domain (AD) fusion (e.g., pPGADT7).

e Media: Rich media (YPD), synthetic defined (SD) dropout media for selection (e.g., SD/-Trp,
SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade).

¢ Reagents: Lithium acetate, polyethylene glycol (PEG), single-stranded carrier DNA (for yeast
transformation), X-gal (for lacZ assay).

Procedure:
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e Cloning: a. Clone the coding sequence of PEXS5 into the bait vector to create a DBD-PEX5
fusion. b. Clone the coding sequence of the PTS1-containing protein into the prey vector to
create an AD-PTS1-protein fusion.

e Yeast Transformation: a. Transform the bait plasmid into the MATa yeast strain and select on
SD/-Trp plates. b. Transform the prey plasmid into the MATa yeast strain and select on SD/-
Leu plates. c. Confirm the expression of the fusion proteins by Western blotting.

e Mating: a. Mix colonies of the bait- and prey-containing yeast strains on a YPD plate and
incubate overnight to allow mating and the formation of diploid cells.

o Selection for Interaction: a. Replica-plate the mated yeast onto SD/-Trp/-Leu plates to select
for diploid cells containing both plasmids. b. Replica-plate the diploid cells onto selective
media of increasing stringency (e.g., SD/-Trp/-Leu/-His and then SD/-Trp/-Leu/-His/-Ade). c.
Growth on the selective media indicates a positive interaction.

» Reporter Gene Assay (B-galactosidase assay): a. Perform a colony-lift filter assay using X-
gal to test for the activation of the lacZ reporter gene. b. A blue color indicates a positive
interaction.

Ser-Leu in Other Targeting Signals

While the Ser-Leu dipeptide is the hallmark of the C-terminal PTS1, the individual amino acids,
particularly the hydrophobic leucine, play significant roles in other targeting signals. The
specific SL dipeptide is less commonly observed as a conserved functional unit in these other
signals.

Mitochondrial Targeting Signals

Mitochondrial presequences are typically N-terminal, 15-50 amino acids long, and form a
positively charged amphiphilic a-helix[18]. These signals do not have a strict consensus
sequence but are rich in positively charged (Arg, Lys) and hydrophobic (Leu, Ala, Val) residues,
and generally lack acidic residues[19][20]. While serine is a common amino acid in these
sequences, and leucine is a key hydrophobic residue contributing to the amphipathic nature of
the helix, a specific, conserved Ser-Leu motif is not a defining feature of mitochondrial
targeting signals[19][20].
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Endoplasmic Reticulum (ER) Targeting Signals

Proteins destined for the ER typically contain an N-terminal signal peptide of 16-30 amino
acids[21][22]. This signal peptide is characterized by a central hydrophobic core, which is
crucial for its function[21][22]. Leucine is a very common and critical residue within this
hydrophobic core. Serine can also be present, but the specific Ser-Leu dipeptide is not a
recognized conserved motif for ER targeting. However, leucine-rich sequences are important
for the interaction with the signal recognition particle (SRP) and the translocon[21][23].

Nuclear Localization Signhals (NLS)

Nuclear Localization Signals are diverse and can be located almost anywhere in a protein
sequence[24][25]. Classical NLSs are rich in basic amino acids (lysine and arginine) and can
be monopartite or bipartite[24][25]. While some non-classical NLSs have been identified that
are not as rich in basic residues, a conserved Ser-Leu motif has not been described as a
general NLS. The recognition of NLSs by importins is primarily based on the presentation of
basic residues[24][25].

Conclusion and Future Directions

The Ser-Leu dipeptide, particularly in the context of the C-terminal -SKL tripeptide, represents
a paradigm of protein targeting signals. Its interaction with the PEX5 receptor is a well-
understood process at the molecular and quantitative levels, providing a solid foundation for
research into peroxisome biology and related diseases. The experimental protocols detailed in
this guide offer robust methods for investigating this and other protein-protein interactions
involved in organelle biogenesis.

While the role of the SL motif is most prominent in peroxisomal targeting, the importance of
leucine as a key hydrophobic residue is a recurring theme in other targeting pathways. Future
research may uncover more subtle roles for the Ser-Leu dipeptide or similar motifs in other
cellular targeting events. The continued development of high-throughput screening and
advanced imaging techniques will undoubtedly shed more light on the complex code that
governs the precise localization of proteins within the cell, with the simple yet elegant Ser-Leu
motif serving as a foundational example. The quantitative understanding of these interactions is
also crucial for the development of therapeutics that can modulate protein trafficking in disease
states.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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